(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
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Overview
Description
The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material sciences .
Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions. For example, they can participate in nucleophilic substitution reactions, electrophilic aromatic substitutions, and can act as ligands in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of functional groups, the degree of unsaturation, and the presence of heteroatoms can all influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Photodynamic Therapy Applications
Benzothiazole derivatives have been synthesized and characterized for their photophysical and photochemical properties, which are crucial for photodynamic therapy (PDT) applications. One study highlighted the synthesis of new zinc phthalocyanine substituted with benzothiazole-derived Schiff bases, exhibiting high singlet oxygen quantum yield, making them promising Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Thiazolides, a novel class of anti-infectious agents including benzothiazole derivatives, have shown effectiveness against various intestinal pathogens and viruses. Their mechanism involves inducing cell death in colon carcinoma cells, which suggests a difference in molecular targets between pathogens and cancer cells. This class of compounds, including bromo-thiazolides, has potential for therapeutic use in treating infections and possibly cancer (Brockmann et al., 2014).
Antipsychotic Agents
Benzothiazole derivatives have been evaluated for their antidopaminergic properties, indicating potential as antipsychotic agents. One study discussed the synthesis and properties of compounds related to benzothiazole, demonstrating their potency and selectivity towards dopamine D-2 receptors. This research suggests the relevance of such compounds in developing new treatments for psychiatric disorders (Högberg et al., 1990).
Antifungal and Antimicrobial Agents
Benzothiazole derivatives have been synthesized for potential use as antifungal and antimicrobial agents. Their chemical structure allows for significant bioactivity against various strains of bacteria and fungi, indicating their utility in developing new antimicrobial treatments (Narayana et al., 2004).
Anticancer Activity
Research has also focused on the synthesis of benzothiazole acylhydrazone derivatives as anticancer agents. These compounds have been evaluated for their cytotoxic activity against various cancer cell lines, demonstrating the potential of benzothiazole derivatives in anticancer drug development (Osmaniye et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c1-4-9-22-15-8-5-12(20)10-17(15)26-19(22)21-18(23)14-7-6-13(24-2)11-16(14)25-3/h1,5-8,10-11H,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUTYDPTMWHIGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CC#C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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